L-Tryptophan, 5-(bis(2-chloroethyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophan, 5-(bis(2-chloroethyl)amino)- typically involves the alkylation of L-tryptophan with bis(2-chloroethyl)amine. The reaction is carried out under controlled conditions to ensure the selective modification of the tryptophan molecule. The process generally involves:
Starting Materials: L-tryptophan and bis(2-chloroethyl)amine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is typically performed at room temperature or slightly elevated temperatures to facilitate the alkylation process.
Industrial Production Methods
Industrial production of L-Tryptophan, 5-(bis(2-chloroethyl)amino)- follows similar synthetic routes but on a larger scale. The process involves:
Fermentation: Using genetically engineered strains of Escherichia coli or Saccharomyces cerevisiae to produce L-tryptophan.
Chemical Modification: The L-tryptophan produced is then chemically modified using bis(2-chloroethyl)amine under controlled conditions to yield the final product.
Chemical Reactions Analysis
Types of Reactions
L-Tryptophan, 5-(bis(2-chloroethyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the bis(2-chloroethyl)amine moiety, potentially altering its biological activity.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxide derivatives, while nucleophilic substitution can yield various substituted tryptophan derivatives .
Scientific Research Applications
L-Tryptophan, 5-(bis(2-chloroethyl)amino)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its effects on cellular processes and protein synthesis.
Medicine: Investigated for its potential use in cancer therapy due to its alkylating properties.
Industry: Utilized in the production of pharmaceuticals and biochemical research
Mechanism of Action
The mechanism of action of L-Tryptophan, 5-(bis(2-chloroethyl)amino)- involves its ability to alkylate DNA and proteins. The bis(2-chloroethyl)amine moiety forms covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA replication and transcription. This property makes it a potential candidate for cancer therapy, as it can induce cell death in rapidly dividing cells .
Comparison with Similar Compounds
Similar Compounds
Melphalan: Another alkylating agent used in cancer therapy.
Chlorambucil: A similar compound with alkylating properties.
Cyclophosphamide: A widely used chemotherapeutic agent with a similar mechanism of action.
Uniqueness
L-Tryptophan, 5-(bis(2-chloroethyl)amino)- is unique due to its combination of the amino acid L-tryptophan with the alkylating properties of bis(2-chloroethyl)amine. This dual functionality allows it to interact with biological systems in ways that other alkylating agents cannot, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
13083-65-3 |
---|---|
Molecular Formula |
C15H19Cl2N3O2 |
Molecular Weight |
344.2 g/mol |
IUPAC Name |
(2S)-2-amino-3-[5-[bis(2-chloroethyl)amino]-1H-indol-3-yl]propanoic acid |
InChI |
InChI=1S/C15H19Cl2N3O2/c16-3-5-20(6-4-17)11-1-2-14-12(8-11)10(9-19-14)7-13(18)15(21)22/h1-2,8-9,13,19H,3-7,18H2,(H,21,22)/t13-/m0/s1 |
InChI Key |
DGRNTPAKIUYGJI-ZDUSSCGKSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1N(CCCl)CCCl)C(=CN2)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC2=C(C=C1N(CCCl)CCCl)C(=CN2)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.